3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Overview
Description
“3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Scientific Research Applications
Synthesis and Structural Studies
- The condensation of 3-aryl-5-thio-1,2,4-4H-trizoles and 2-bromodimedone in THF/benzene leads to the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles and their 3-aryl-[3,4-b] isomers. These compounds were synthesized through a one-step process, which involved heating a mixture of dimedone, NBS, and aryl trizoles in benzene with a trace of benzoyl peroxide. The antibacterial screening of selected compounds against Escherichia coli and Staphylococcus aureus showed no encouraging results, highlighting the complexity of achieving effective antimicrobial properties (Khazi & Mahajanshetti, 1995).
Antimicrobial and Antifungal Activities
- A novel series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles exhibited outstanding fungitoxicity against various phytopathogenic fungi, with compounds showing EC50 values as low as 0.24 mmoles/L. This study utilized a lead hybridization strategy, combining the antifungal 1,2,4-triazole with a fluorinated benzothiazole nucleus, to achieve remarkable results that were better than or comparable to standards. The in silico molecular docking supported the observed trend of antifungal activity, and toxicity analysis classified the compounds as class III, similar to the standards used (Kukreja, Sidhu, & Sharma, 2016).
Anticonvulsant Activity
- A series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones were synthesized and evaluated for their anticonvulsant activities. Compounds 7-propoxy and 7-butoxy derivatives showed high activity against maximal electroshock (MES)-induced tonic extension with low neurotoxicity, indicating their potential as effective and safe anticonvulsant agents. The in-depth exploration of these compounds revealed that their mechanism of action might involve the GABAergic system, suggesting a promising direction for developing new anticonvulsant drugs (Liu, Deng, Wang, & Quan, 2014).
Future Directions
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which “3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole” belongs, has profound importance in drug design, discovery, and development . It is hoped that this scaffold will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit significant anti-inflammatory and analgesic activities .
Action Environment
It is known that the thermostability of similar compounds is remarkable, and they exhibit low impact and friction sensitivities .
Properties
IUPAC Name |
1,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-6-3-4-8-9(5-6)14-10-12-11-7(2)13(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZULTAPVYULPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200730 | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52747-54-3 | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052747543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIMETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX3LB4QZV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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